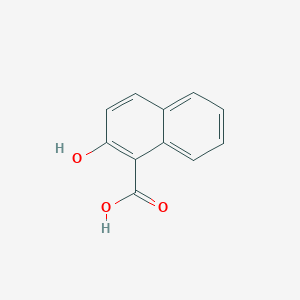

2-Hydroxy-1-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.44e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2803. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHOPMSGKZNELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062304 | |

| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2-Hydroxy-1-naphthoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2283-08-1, 30440-92-7 | |

| Record name | 2-Hydroxy-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2283-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxynaphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030440927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-naphthoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxynaphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3H4QZ94UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Kolbe-Schmitt Reaction: Synthesis of 2-Hydroxy-1-naphthoic Acid

This whitepaper provides an in-depth examination of the Kolbe-Schmitt reaction, a cornerstone of industrial aromatic carboxylation, with a specific focus on the synthesis of 2-Hydroxy-1-naphthoic acid. This compound is a vital intermediate in the manufacturing of pharmaceuticals, dyes, and photosensitive materials.[1] This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed overview of the reaction mechanism, comprehensive experimental protocols, and a summary of quantitative data.

Core Reaction Mechanism

The Kolbe-Schmitt reaction is a chemical process that introduces a carboxyl group into a phenol derivative. In the synthesis of this compound, the reaction proceeds by heating an alkali metal salt of 2-naphthol with carbon dioxide under elevated pressure and temperature, followed by an acidic workup.[2][3][4]

The mechanism can be delineated into several key stages:

-

Deprotonation: 2-Naphthol is first treated with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding alkali metal 2-naphthoxide salt. This step is critical as the naphthoxide ion is a much more powerful nucleophile than the neutral 2-naphthol.[1][5]

-

Formation of a CO₂ Complex: The alkali metal 2-naphthoxide forms a complex with carbon dioxide.[6][7] Computational studies indicate that the CO₂ moiety is positioned to facilitate an electrophilic attack on the electron-rich naphthalene ring.[6][7]

-

Electrophilic Attack: The carbon atom of CO₂ acts as an electrophile and attacks the C1 position (ortho to the oxygen) of the naphthoxide ring. This regioselectivity is directed by the alkali metal cation, which chelates with the naphthoxide oxygen and one of the oxygens of the carboxylate group, forming a stable six-membered ring transition state.

-

Tautomerization and Rearrangement: The intermediate undergoes tautomerization to restore the aromaticity of the naphthalene ring, resulting in the sodium or potassium salt of this compound.[5]

-

Acidification: The final step involves treating the reaction mixture with a strong acid, such as hydrochloric acid or sulfuric acid, to protonate the carboxylate salt and precipitate the desired this compound.[1][2]

The reaction must be conducted under substantially anhydrous conditions, as the presence of water can significantly inhibit the carboxylation process and reduce the overall yield.[3][5][8]

Caption: Kolbe-Schmitt reaction mechanism for this compound synthesis.

Quantitative Data Summary

The efficiency and regioselectivity of the Kolbe-Schmitt reaction are highly dependent on the specific reaction conditions. The choice of alkali metal, temperature, and pressure are critical parameters that influence the product distribution and yield.

| Starting Material | Base | Diluent / Solvent | Temperature (°C) | CO₂ Pressure | Time (h) | Yield (%) | Reference |

| beta-Naphthol | Potassium Hydroxide | Dibutyl Carbitol | 80 - 90 | 15 - 20 psig | 2 | 61.9 | [3] |

| beta-Naphthol | Potassium Hydroxide | Dibutyl Carbitol | ~120 | Atmospheric | 4 | - | [3] |

| Sodium 2-Naphthoxide | - | Dioxane | 50 - 60 | 1 atm | - | High Yield | [9] |

| 2-Naphthol | Potassium Carbonate | None (Supercritical CO₂) | 200 | 10 MPa | 8 | ~20 (2,6-isomer) | [10] |

Detailed Experimental Protocols

The following protocols are derived from established literature and patents for the synthesis of this compound.

Protocol 1: Carboxylation in an Inert Diluent (Based on U.S. Patent 3,405,170) [3]

-

Preparation of Potassium Naphtholate: In a suitable reaction vessel, react beta-naphthol with potassium hydroxide in the presence of an inert, high-boiling diluent such as dibutyl carbitol.

-

Dehydration: Remove the water formed during the initial reaction by distillation, typically under reduced pressure (e.g., ~15 mm Hg) and elevated temperature (~130-135°C), to obtain an anhydrous slurry of potassium beta-naphtholate.

-

Carboxylation: Transfer the anhydrous slurry to a pressure reactor. Heat the mixture to the desired reaction temperature (e.g., 80-90°C). Pressurize the reactor with carbon dioxide to the target pressure (e.g., 15-20 psig) and maintain for a set duration (e.g., 2 hours), ensuring continuous agitation.

-

Workup and Isolation: After the reaction, cool the mixture and add hot water (~90°C) to dissolve the potassium salt of the product. Separate the aqueous layer from the organic diluent.

-

Purification: Wash the organic layer with hot water and combine the aqueous extracts. Treat the combined aqueous solution with a solvent like toluene to remove any remaining organic impurities.

-

Acidification and Recovery: Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. The this compound will precipitate out of the solution.

-

Final Steps: Collect the precipitated product by filtration, wash with water to remove residual salts, and dry to obtain the final product.

Caption: Experimental workflow for the synthesis of this compound.

Factors Influencing Regioselectivity and Yield

Several factors critically influence the outcome of the Kolbe-Schmitt reaction for naphthol derivatives:

-

Temperature: Temperature has a significant impact on the regioselectivity. For 2-naphthoxide, lower temperatures generally favor the formation of this compound (kinetic product), while higher temperatures can lead to rearrangement and the formation of other isomers like 2-hydroxy-3-naphthoic acid (thermodynamic product).[8][9]

-

Alkali Metal Cation: The nature of the alkali metal cation (Na⁺ vs. K⁺) can alter the product distribution. Potassium salts are often more reactive but can sometimes lead to different isomer ratios compared to sodium salts.[9]

-

Carbon Dioxide Pressure: Sufficient CO₂ pressure is essential to drive the carboxylation forward. The reaction is typically performed under pressures ranging from atmospheric to over 100 atm, depending on the substrate and desired outcome.[2][4]

-

Solvent/Diluent: While often performed neat, the use of an inert, high-boiling solvent or diluent can facilitate heat transfer, improve stirring, and in some cases, allow the reaction to proceed under milder conditions.[3][9] The use of solvents with low dielectric constants has been reported to be favorable.[9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. future4200.com [future4200.com]

- 10. Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 [scirp.org]

Physical and chemical properties of 2-Hydroxy-1-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Hydroxy-1-naphthoic acid, a significant aromatic carboxylic acid. The information is curated for professionals in research, scientific, and drug development fields, presenting key data, experimental methodologies, and relevant chemical processes.

Core Physical and Chemical Properties

This compound, with the CAS number 2283-08-1, is an aromatic compound that presents as a cream-colored or white to light orange/yellow powder or crystal.[1][2][3] It is a reactive molecule due to the presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group on the naphthalene ring system.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | 2-Hydroxynaphthalene-1-carboxylic acid | [4] |

| CAS Number | 2283-08-1 | [1][4] |

| Molecular Formula | C₁₁H₈O₃ | [1][2][4] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C(=O)O)O | [4][5] |

| InChI Key | UPHOPMSGKZNELG-UHFFFAOYSA-N | [5] |

| Physical Property | Value | Reference |

| Melting Point | 167 °C (with decomposition) | [1][2] |

| Boiling Point | ~283.17 °C (rough estimate) | [1][6] |

| pKa₁ | 3.29 | [6] |

| pKa₂ | 9.68 | [6] |

| Solubility | Moderately soluble in water. More soluble in organic solvents like ethanol and acetone. Solubility in aqueous solutions increases in basic conditions.[6] | [6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.82 (s, 1H), 8.57 (d, J = 8.68 Hz, 1H), 7.99 (t, J = 9.08 Hz, 1H), 7.86 (t, J = 7.76 Hz, 1H), 7.56 (m, 1H), 7.36 (m, 1H), 7.22 (m, 1H).[7]

-

¹³C NMR (100MHz, DMSO) δ (ppm): 172.99, 160.78, 135.26, 131.99, 129.19, 128.47, 125.39, 125.02, 123.81, 119.33, 108.52.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks would be expected for the O-H stretch of the carboxylic acid and the hydroxyl group, the C=O stretch of the carboxylic acid, and C=C stretches of the aromatic ring. A representative IR spectrum can be found on ChemicalBook.[8]

UV-Vis Spectroscopy

Key Chemical Syntheses and Reactions

This compound serves as a valuable intermediate in organic synthesis, particularly in the dye industry.[1][2]

Synthesis via Kolbe-Schmitt Reaction

The primary industrial synthesis of this compound is achieved through the Kolbe-Schmitt reaction.[4][10] This carboxylation reaction involves the treatment of 2-naphthol with a base to form the corresponding naphthoxide, which then undergoes electrophilic addition with carbon dioxide under pressure and heat.[10][11] The resulting product is then acidified to yield this compound.[10][11]

Intermediate in Azo Dye Synthesis

A primary application of this compound is its use as a coupling component in the synthesis of azo dyes.[1][2] Azo dyes are characterized by the -N=N- azo group connecting two aromatic rings.[1][2] The synthesis is a two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent, such as this compound.[12][13]

Experimental Protocols

The following sections detail generalized experimental protocols for determining key physical properties of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 1-2 mm. The tube is tapped to ensure the sample is compact at the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Methodology (Qualitative):

-

Sample and Solvent: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.

-

Observation: The test tube is vigorously shaken after each addition. The solubility is observed and recorded. This process is repeated with different solvents (e.g., ethanol, acetone).

Methodology (Quantitative - Shake-Flask Method):

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: The saturated solution is filtered to remove any undissolved solid.

-

Analysis: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Determination of pKa

Objective: To determine the acid dissociation constant(s) of this compound.

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For a diprotic acid like this compound, two inflection points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

References

- 1. This compound CAS#: 2283-08-1 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. GSRS [precision.fda.gov]

- 6. This compound | 2283-08-1 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. This compound(2283-08-1) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 12. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cuhk.edu.hk [cuhk.edu.hk]

Solubility of 2-Hydroxy-1-naphthoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-1-naphthoic acid in organic solvents. Understanding the solubility of this compound is crucial for a wide range of applications, including its use as an intermediate in the synthesis of dyes and pigments and its potential in pharmaceutical development for antimicrobial and anti-inflammatory therapies.[1] While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, this guide offers qualitative solubility information, a detailed experimental protocol for solubility determination, and, for reference, quantitative data for a structurally similar compound, 3-Hydroxy-2-naphthoic acid.

Introduction to this compound

This compound (CAS No: 2283-08-1), also known as 2-hydroxynaphthalene-1-carboxylic acid, is an aromatic organic compound with the chemical formula C₁₁H₈O₃. It is a derivative of naphthalene carrying both a hydroxyl (-OH) and a carboxyl (-COOH) group. These functional groups play a significant role in determining its physicochemical properties, including its solubility in various solvents. The presence of the carboxylic acid group allows for hydrogen bonding with polar solvents, while the naphthalene ring provides a non-polar character, influencing its solubility in organic media. Qualitatively, it is known to be more soluble in organic solvents like ethanol and acetone compared to water.

Qualitative Solubility Profile

General assessments indicate that this compound exhibits the following solubility characteristics:

-

Water: Moderately soluble. The carboxylic acid group can form hydrogen bonds with water molecules.

-

Organic Solvents: More soluble in organic solvents such as ethanol and acetone. This suggests that non-polar interactions also play a significant role in its solubility.

-

Aqueous Base: Solubility in aqueous solutions is expected to increase under basic conditions due to the ionization of the carboxylic acid group to form a more soluble carboxylate salt.

Quantitative Solubility Data (Reference Compound: 3-Hydroxy-2-naphthoic Acid)

As a reference for researchers, this section provides quantitative solubility data for the closely related isomer, 3-Hydroxy-2-naphthoic acid. This data was determined using the gravimetric method at various temperatures. The mole fraction solubility (x) of 3-Hydroxy-2-naphthoic acid in several organic solvents is presented in the tables below. It is crucial to note that this data is for a structural isomer and should be used as a reference to understand the potential solubility trends of this compound.

Table 1: Mole Fraction Solubility (x) of 3-Hydroxy-2-naphthoic Acid in Alcohols

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol |

| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 | 0.0821 | 0.0734 |

| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 | 0.0962 | 0.0859 |

| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 | 0.1122 | 0.1002 |

| 308.15 | 0.2048 | 0.1792 | 0.1619 | 0.1451 | 0.1303 | 0.1164 |

| 313.15 | 0.2351 | 0.2066 | 0.1869 | 0.1681 | 0.1509 | 0.1348 |

| 318.15 | 0.2694 | 0.2378 | 0.2154 | 0.1943 | 0.1744 | 0.1558 |

| 323.15 | 0.3082 | 0.2733 | 0.2478 | 0.2241 | 0.2013 | 0.1797 |

| 328.15 | 0.3521 | 0.3136 | 0.2846 | 0.2580 | 0.2321 | 0.2069 |

| 333.15 | 0.4016 | 0.3594 | 0.3265 | 0.2965 | 0.2673 | 0.2378 |

Table 2: Mole Fraction Solubility (x) of 3-Hydroxy-2-naphthoic Acid in Other Organic Solvents

| Temperature (K) | Acetone | Acetic Acid | Methyl Acetate | Ethyl Acetate |

| 293.15 | 0.1458 | 0.1289 | 0.1198 | 0.1087 |

| 298.15 | 0.1683 | 0.1489 | 0.1384 | 0.1256 |

| 303.15 | 0.1941 | 0.1719 | 0.1596 | 0.1451 |

| 308.15 | 0.2236 | 0.1984 | 0.1841 | 0.1674 |

| 313.15 | 0.2574 | 0.2289 | 0.2123 | 0.1931 |

| 318.15 | 0.2961 | 0.2639 | 0.2448 | 0.2226 |

| 323.15 | 0.3404 | 0.3041 | 0.2821 | 0.2566 |

| 328.15 | 0.3909 | 0.3499 | 0.3248 | 0.2956 |

| 333.15 | 0.4485 | 0.4021 | 0.3737 | 0.3404 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for the determination of the solubility of a solid compound like this compound in organic solvents. This protocol is based on the widely used gravimetric method.

4.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Isothermal jacketed glass vessel

-

Magnetic stirrer with heating plate

-

Thermostatic water bath

-

Digital thermometer (±0.05 K)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Weighing bottles

-

Drying oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in the isothermal jacketed glass vessel.

-

Seal the vessel to prevent solvent evaporation.

-

Maintain a constant temperature by circulating water from the thermostatic water bath through the jacket of the vessel.

-

Continuously agitate the mixture using the magnetic stirrer.

-

-

Equilibration:

-

Allow the system to equilibrate for a sufficient time (typically 2-4 hours) to ensure the solution is saturated. The equilibrium is confirmed by taking measurements at different time intervals until a constant concentration is achieved.

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to avoid precipitation and remove any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the collected sample into a pre-weighed weighing bottle.

-

Record the total weight of the weighing bottle and the solution.

-

Place the weighing bottle in a drying oven at a temperature slightly above the boiling point of the solvent to evaporate the solvent completely.

-

After evaporation, cool the weighing bottle in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

4.3. Data Calculation

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Diagram 2: Factors Influencing Solubility

Caption: Interplay of molecular structure and solvent properties on solubility.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Hydroxy-1-naphthoic acid

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Hydroxy-1-naphthoic acid. Designed for researchers, scientists, and professionals in drug development, this document presents quantitative data in a structured format, details experimental methodologies, and includes visualizations to aid in the interpretation of the spectral information.

Introduction

This compound (C₁₁H₈O₃) is an aromatic carboxylic acid and a derivative of naphthalene.[1][2] The structural elucidation and purity assessment of such organic compounds heavily rely on spectroscopic techniques, with NMR spectroscopy being one of the most powerful tools for determining molecular structure in solution.[3][4][5] This guide focuses on the detailed ¹H and ¹³C NMR spectral data of this compound, providing a valuable resource for its identification and characterization.

Molecular Structure and Atom Numbering

To facilitate the assignment of NMR signals, the chemical structure of this compound is presented below with a conventional atom numbering system.

References

Crystal Structure of 2-Hydroxy-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Hydroxy-1-naphthoic acid, a key intermediate in the synthesis of azo dyes and a molecule of interest in medicinal chemistry. This document summarizes its crystallographic data, details the experimental protocols for its structure determination, and presents logical workflows relevant to its study.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides a foundational understanding of the solid-state conformation and packing of the molecule.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.42 Å |

| b | 4.98 Å |

| c | 14.55 Å |

| β | 108.5° |

| Volume of Unit Cell (V) | 854.3 ų |

| Number of Molecules per Unit Cell (Z) | 4 |

| Calculated Density (ρc) | 1.45 g/cm³ |

| Radiation | Cu Kα |

| Wavelength (λ) | 1.5418 Å |

| R-factor | 0.108 |

Molecular Structure and Hydrogen Bonding

The molecule is nearly planar, with the carboxyl group twisted slightly out of the plane of the naphthalene ring. A significant feature of the crystal structure is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group. The molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules.

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental stages:

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of this compound in an appropriate solvent, such as ethanol or a mixture of ethanol and water. The process involves dissolving the compound in the solvent at an elevated temperature and allowing the solvent to evaporate slowly at room temperature over several days, leading to the formation of well-defined crystals.

X-ray Data Collection

A single crystal of suitable size and quality was mounted on a goniometer head. The crystal was then placed in a stream of X-rays, typically from a copper or molybdenum source. The diffraction data were collected using a Weissenberg camera or a modern diffractometer. The intensities of the diffracted X-ray beams were recorded, and the unit cell parameters were determined from the positions of the diffraction spots.

Structure Determination and Refinement

The collected diffraction data were processed to yield a set of structure factors. The phase problem was solved using direct methods to obtain an initial model of the crystal structure. This model was then refined using least-squares methods. The refinement process involves adjusting the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors, as indicated by the R-factor.

Visualized Workflows

The following diagrams illustrate the logical workflow for crystal structure determination and a general workflow for investigating the biological activity of a compound like this compound.

An In-Depth Technical Guide to 2-Hydroxy-1-naphthoic Acid (CAS 2283-08-1)

For Researchers, Scientists, and Chemical Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-1-naphthoic acid (CAS 2283-08-1), detailing its chemical and physical properties, synthesis, and primary industrial applications. While the compound is a valuable intermediate in organic synthesis, particularly in the dye industry, it is important to note that current scientific literature does not indicate significant applications in drug development or describe its involvement in biological signaling pathways.

Chemical and Physical Properties

This compound is an aromatic carboxylic acid that appears as a white to light orange or yellow crystalline powder.[1] Its chemical structure, featuring both a hydroxyl and a carboxyl group on the naphthalene ring, makes it a reactive molecule suitable for various chemical transformations.[2]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 2283-08-1 | [3] |

| Molecular Formula | C₁₁H₈O₃ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| Appearance | White to light orange to yellow powder/crystal | [1] |

| IUPAC Name | 2-hydroxynaphthalene-1-carboxylic acid | [4] |

| Synonyms | 2-Hydroxy-1-naphthalenecarboxylic Acid | [1] |

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Melting Point | 167 °C (decomposes) | [3] |

| Boiling Point | 283.17 °C (rough estimate) | [3] |

| pKa | pK₁: 3.29; pK₂: 9.68 (at 20°C) | [3] |

| Storage Temperature | Room Temperature (in a dry, sealed container) | [3] |

Synthesis

The primary method for synthesizing this compound is through the Kolbe-Schmitt reaction.[5][6] This process involves the carboxylation of 2-naphthol.

Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction [5][7]

-

Formation of the Naphthoxide Salt: 2-Naphthol (β-naphthol) is reacted with a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium 2-naphthoxide salt.[5]

-

Carboxylation: The anhydrous 2-naphthoxide salt is then subjected to carboxylation by heating it under pressure with carbon dioxide.[3] This step introduces a carboxyl group onto the naphthalene ring.

-

Acidification: The resulting sodium salt of this compound is treated with an acid to precipitate the final product.[5]

-

Purification: The crude this compound can be purified by recrystallization.

A patented alternative involves using solvents such as toluene, tetralin, or diphenyl oxide during the reaction.[3]

Uses and Applications

The primary and most well-documented application of this compound is as an intermediate in the synthesis of azo dyes.[2] Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-) and are extensively used in the textile industry.[2] The structure of this compound allows for its incorporation into complex dye molecules, influencing their final color and properties.[2]

Beyond its role in dye manufacturing, it also serves as a building block in other areas of organic synthesis.[2] There is also mention of its use as an intermediate for pharmaceuticals, such as Nafcillin and Isoxylpenicillin, as well as in photosensitive materials.[5]

Relevance to Drug Development

Despite its utility in chemical synthesis, a thorough review of available scientific literature and chemical databases does not indicate that this compound has established applications in modern drug development or as a therapeutic agent itself. There is no significant information available regarding its mechanism of action in biological systems, its role in signaling pathways, or detailed experimental protocols for its use in biological research such as in vitro or in vivo studies. Therefore, for professionals in drug development, its relevance is limited to its potential as a starting material or intermediate in the synthesis of more complex, biologically active molecules.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Table 3: Hazard and Safety Information for this compound

| Category | Information | Reference |

| Hazard Codes | Xi (Irritant) | [3] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [3] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [3] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 2283-08-1 [m.chemicalbook.com]

- 4. This compound | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to 2-Hydroxynaphthalene-1-carboxylic Acid: From Discovery to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxynaphthalene-1-carboxylic acid, a significant organic compound with a rich history and diverse applications, particularly in the realms of dye chemistry and pharmaceutical development. This document details its discovery, synthesis, and key role as a precursor to important therapeutic agents.

Discovery and Historical Context

The history of 2-hydroxynaphthalene-1-carboxylic acid is intrinsically linked to the development of the Kolbe-Schmitt reaction. While Hermann Kolbe's initial work in 1860 focused on the synthesis of salicylic acid from phenol, it was Rudolf Schmitt's advancements in 1885 that expanded the reaction's scope to include a variety of phenols and naphthols[1][2][3][4][5]. Schmitt's improved procedure, which involved the direct carboxylation of sodium phenoxide under carbon dioxide pressure, laid the groundwork for the industrial production of aromatic hydroxy acids[1][4][5]. The application of this reaction to 2-naphthol led to the synthesis of hydroxynaphthoic acids, including the 2-hydroxy-1-carboxylic acid isomer[1][6]. This discovery was pivotal, as it provided a commercially viable route to a new class of compounds that would become crucial intermediates in the burgeoning synthetic dye industry and later, in the pharmaceutical sector[7][8].

Physicochemical Properties

2-Hydroxynaphthalene-1-carboxylic acid, also known as 2-naphthol-1-carboxylic acid, is a crystalline solid.[9] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-Hydroxynaphthalene-1-carboxylic acid | [10] |

| CAS Number | 2283-08-1 | [8] |

| Molecular Formula | C₁₁H₈O₃ | [6] |

| Molecular Weight | 188.18 g/mol | [8] |

| Melting Point | 156–157 °C (decomposes) | [6] |

| Appearance | Cream-colored solid | [8] |

Synthesis of 2-Hydroxynaphthalene-1-carboxylic Acid

The primary industrial method for the synthesis of 2-hydroxynaphthalene-1-carboxylic acid is the Kolbe-Schmitt reaction.[6] An alternative, though less common, method is the Reimer-Tiemann reaction.

Kolbe-Schmitt Reaction

This reaction involves the carboxylation of 2-naphthol. The process begins with the formation of potassium β-naphtholate, which is then carboxylated under pressure with carbon dioxide. The resulting product is then acidified to yield 2-hydroxynaphthalene-1-carboxylic acid.

Experimental Protocol: Modified Kolbe-Schmitt Synthesis

A detailed experimental protocol for a modified Kolbe-Schmitt synthesis of 2-hydroxy-1-naphthoic acid is provided in U.S. Patent 3,405,170. The key steps and quantitative data are summarized below:

| Parameter | Value |

| Starting Material | β-Naphthol |

| Reagents | Potassium hydroxide, Carbon dioxide, Dibutyl carbitol (solvent) |

| Reaction Temperature | 50°C to 150°C |

| Carbon Dioxide Pressure | 5 to 50 pounds per square inch |

| Yield | 72.7% |

Reaction Steps:

-

Formation of Potassium β-naphtholate: β-naphthol is reacted with an aqueous solution of potassium hydroxide in the presence of dibutyl carbitol.

-

Dehydration: The water from the reaction mixture is removed by distillation under reduced pressure.

-

Carboxylation: The anhydrous mixture of potassium β-naphtholate and dibutyl carbitol is then reacted with carbon dioxide under pressure and elevated temperature.

-

Acidification and Isolation: The resulting potassium salt of this compound is treated with a mineral acid to precipitate the final product, which is then isolated by filtration, washed, and dried.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction offers an alternative route for the formylation of phenols and naphthols, which can then be oxidized to the corresponding carboxylic acids. While less common for the direct synthesis of the carboxylic acid, it is a notable method for producing the precursor aldehyde.[11][12][13] An improved procedure for the synthesis of 2-hydroxynaphthalene-1-carbaldehyde, the aldehyde precursor, reports a yield of 65% using microwave irradiation.[14]

Role in Drug Development: Precursor to Nafcillin

A significant application of 2-hydroxynaphthalene-1-carboxylic acid in the pharmaceutical industry is its role as a key intermediate in the synthesis of the semi-synthetic penicillin antibiotic, Nafcillin.[7]

Synthesis of Nafcillin

The synthesis of Nafcillin involves the conversion of 2-hydroxynaphthalene-1-carboxylic acid to 2-ethoxy-1-naphthoyl chloride, which is then coupled with 6-aminopenicillanic acid (6-APA).[9][15]

Experimental Workflow: Synthesis of Nafcillin Sodium

The following is a general workflow for the synthesis of Nafcillin sodium from 2-ethoxy-1-naphthoic acid, as described in Chinese patent CN101456869B.[15]

| Step | Reactants | Reagents/Catalysts | Key Conditions | Product |

| 1. Acyl Chloride Formation | 2-Ethoxy-1-naphthoic acid | Thionyl chloride, Organic base catalyst | Reflux | 2-Ethoxy-1-naphthoyl chloride solution |

| 2. Condensation | 6-Aminopenicillanic acid (6-APA), 2-Ethoxy-1-naphthoyl chloride solution | Triethylamine | - | Nafcillin acid |

| 3. Salt Formation and Isolation | Nafcillin acid | Sodium 2-ethylhexanoate | - | Nafcillin sodium |

Mechanism of Action of Nafcillin

Nafcillin is a penicillinase-resistant penicillin that exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By inhibiting the function of PBPs, Nafcillin disrupts cell wall synthesis, leading to cell lysis and bacterial death.

Caption: Mechanism of action of Nafcillin.

Other Potential Applications in Drug Development

Derivatives of hydroxynaphthoic acids are being explored for their potential as inhibitors of various enzymes. For instance, some studies have investigated their role as inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs.[16][17][18][19] This suggests that 2-hydroxynaphthalene-1-carboxylic acid and its analogues could serve as scaffolds for the development of novel therapeutic agents targeting specific enzymatic pathways.[20]

Caption: Synthetic pathway from 2-hydroxynaphthalene-1-carboxylic acid to Nafcillin.

Conclusion

2-Hydroxynaphthalene-1-carboxylic acid, a compound with historical roots in the development of synthetic organic chemistry, continues to be a molecule of significant interest. Its efficient synthesis via the Kolbe-Schmitt reaction and its crucial role as a building block for the antibiotic Nafcillin highlight its importance in both industrial and pharmaceutical chemistry. Ongoing research into the biological activities of its derivatives suggests that this versatile scaffold may hold the key to the development of new therapeutic agents, ensuring its relevance for researchers and drug development professionals for years to come.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Kolbe-Schmitt-Reaktion – Wikipedia [de.wikipedia.org]

- 4. Kolbe-Schmitt_reaction [chemeurope.com]

- 5. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. This compound | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN101456869B - Synthetic method of nafcillin sodium - Google Patents [patents.google.com]

- 16. Selective Inhibitors of Human Liver Carboxylesterase Based on a β-Lapachone Scaffold: Novel Reagents for Reaction Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydrolysis of Carbonates, Thiocarbonates, Carbamates, and Carboxylic Esters of α-Naphthol, β-Naphthol, and p-Nitrophenol by Human, Rat, and Mouse Liver Carboxylesterases | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fluorescence Properties of 2-Hydroxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-1-naphthoic acid, a derivative of naphthalene, possesses a chemical structure conducive to fluorescence. This technical guide provides a comprehensive overview of its known and predicted fluorescence properties, synthesis, and potential applications, with a particular focus on its utility for researchers in drug development. While specific quantitative fluorescence data for this compound is not extensively documented in publicly available literature, this guide compiles related information from its isomers and derivatives to provide a predictive and comparative analysis. Detailed experimental protocols for its synthesis and full photophysical characterization are also presented to facilitate further research.

Introduction

This compound (also known as 2-hydroxynaphthalene-1-carboxylic acid) is an organic compound with the molecular formula C₁₁H₈O₃.[1][2][3][4] Its structure, featuring a naphthalene ring system with both a hydroxyl (-OH) and a carboxyl (-COOH) group, makes it a molecule of interest for various chemical and pharmaceutical applications.[5] The rigid aromatic structure is a common feature of fluorescent molecules, suggesting that this compound likely exhibits intrinsic fluorescence. Understanding these properties is crucial for its potential use as a fluorescent probe, a building block for more complex molecules in drug discovery, or as an intermediate in the synthesis of dyes.[6][7][8][9][10]

Synthesis of this compound

The primary method for synthesizing this compound is through the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol.[2]

A general workflow for this synthesis is depicted below:

Caption: Synthesis of this compound via the Kolbe-Schmitt reaction.

Experimental Protocol for Synthesis:

A detailed experimental protocol for the synthesis of this compound can be adapted from established methods for similar compounds. The following is a representative procedure:

-

Preparation of Sodium 2-naphtholate: In a suitable reaction vessel, dissolve 2-naphthol in an appropriate solvent. Add an equimolar amount of sodium hydroxide solution and stir until the 2-naphthol has completely reacted to form sodium 2-naphtholate.

-

Drying: Remove the solvent under reduced pressure to obtain the dry sodium 2-naphtholate salt.

-

Carboxylation: Heat the dried sodium 2-naphtholate under a stream of dry carbon dioxide gas at elevated temperature and pressure. These reaction conditions are critical and should be optimized for yield and purity.

-

Acidification: After the carboxylation is complete, dissolve the resulting crude sodium salt of this compound in water. Acidify the solution with a mineral acid, such as hydrochloric acid, until the product precipitates.

-

Purification: Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Fluorescence Properties

Comparative Fluorescence Data of Related Naphthoic Acid Derivatives

The fluorescence characteristics of naphthoic acid isomers are sensitive to the position of the carboxylic acid group and are influenced by the solvent environment.[11]

| Property | 1-Naphthoic Acid | 2-Naphthoic Acid | This compound |

| Excitation Maximum (λex) | ~295 nm (in Methanol)[13] | ~300-350 nm[11] | Not Reported |

| Emission Maximum (λem) | ~370 nm (in Methanol)[13] | ~350-400 nm[11] | Not Reported |

| Quantum Yield (Φf) | Can be high, sensitive to environment[13] | Generally lower than 1-Naphthoic acid[11] | Not Reported |

| Fluorescence Lifetime (τ) | Varies with environment[11] | Shorter than 1-Naphthoic acid in some contexts[11] | Not Reported |

Note: The data for 1-Naphthoic Acid and 2-Naphthoic Acid are provided for comparative purposes. The fluorescence properties of this compound may differ due to the presence of the hydroxyl group.

Factors Influencing Fluorescence

The fluorescence of hydroxynaphthoic acids is expected to be highly sensitive to the local environment. Key factors include:

-

Solvent Polarity: An increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[11] This is due to the stabilization of the more polar excited state by polar solvent molecules.

-

pH: The ionization state of both the carboxylic acid and hydroxyl groups will significantly impact the fluorescence. Deprotonation can alter the electronic distribution within the molecule, leading to changes in both the intensity and wavelength of the emitted light.[11]

-

Concentration: At high concentrations, self-quenching or excimer formation can occur, which may lead to a decrease in fluorescence intensity or the appearance of new, red-shifted emission bands.[11]

Proposed Experimental Protocol for Photophysical Characterization

To address the gap in quantitative data, the following experimental workflow is proposed for the comprehensive characterization of the fluorescence properties of this compound.

Caption: Proposed experimental workflow for the photophysical characterization of this compound.

Determination of Excitation and Emission Maxima

Objective: To identify the optimal wavelengths for excitation and the resulting emission peak.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Spectroscopic grade solvents (e.g., methanol, ethanol, cyclohexane, water)

-

Buffers for pH control

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectrum: Record the UV-Vis absorption spectrum to identify the absorption maxima.

-

Emission Scan: a. Set the fluorometer to emission scan mode. b. Excite the sample at its absorption maximum. c. Scan the emission spectrum over a range expected to contain the fluorescence peak. The wavelength of maximum intensity is the emission maximum (λem).

-

Excitation Scan: a. Set the fluorometer to excitation scan mode. b. Set the emission monochromator to the determined emission maximum (λem). c. Scan the excitation spectrum over a range of shorter wavelengths. The wavelength that produces the highest emission intensity is the excitation maximum (λex).

Measurement of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φf) relative to a well-characterized standard.

Procedure:

-

Prepare a Series of Solutions: Prepare a series of solutions of both a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) and the this compound sample in the same solvent if possible. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings. Integrate the area under the emission curve for each spectrum.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φf_std is the quantum yield of the standard, Slope is the gradient of the plot, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Objective: To determine the excited-state lifetime (τ) of the molecule.

Instrumentation: A time-correlated single-photon counting (TCSPC) system.

Procedure:

-

Sample Preparation: Prepare a deoxygenated solution of this compound.

-

Data Acquisition: Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the excitation maximum. Collect the fluorescence decay profile.

-

Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime.

Potential Applications in Drug Development and Research

While specific applications of this compound as a fluorescent probe are not well-documented, its structural similarity to other fluorescent compounds suggests several potential uses:

-

Fluorescent Labeling: The carboxylic acid group can be used to covalently attach the molecule to other biomolecules, such as proteins or peptides, to study their localization and dynamics.

-

Fluorescent Probes for Metal Ions: Derivatives of the closely related 2-hydroxy-1-naphthaldehyde have been successfully used to create "turn-on" fluorescent probes for metal ions like Zn²⁺ and Al³⁺.[7][8][9][10] This suggests that this compound could serve as a scaffold for designing similar sensors. The mechanism often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[6]

-

Environmental Sensing: The sensitivity of its fluorescence to solvent polarity and pH could be exploited to develop probes for monitoring changes in microenvironments.

No information was found in the searched literature regarding the involvement of this compound's fluorescence in specific biological signaling pathways.

Conclusion

This compound is a molecule with the potential for interesting and useful fluorescence properties. This guide has outlined its synthesis and, in the absence of direct quantitative data, has provided a comparative analysis based on related compounds. The detailed experimental protocols presented herein offer a clear roadmap for researchers to fully characterize its photophysical properties. Such characterization is the first step towards unlocking its potential in various applications, including the development of novel fluorescent probes and tools for drug discovery and development. Further research into the fluorescence of this compound is warranted to fill the current knowledge gap.

References

- 1. This compound | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 10. Design and synthesis of a 2-hydroxy-1-naphthaldehyde -based fluorescent chemosensor for selective detection of aluminium ion | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. jocpr.com [jocpr.com]

A Theoretical and Computational Guide to the Electronic Structure of 2-Hydroxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-1-naphthoic acid (C₁₁H₈O₃) is an aromatic carboxylic acid of significant interest, primarily serving as a crucial intermediate in the synthesis of azo dyes and other complex organic molecules.[1][2] A thorough understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential applications in fields ranging from materials science to pharmacology. This technical guide outlines the established theoretical framework for investigating the electronic properties of this compound using computational chemistry. It details the standard protocols based on Density Functional Theory (DFT), presents key electronic and geometric data for analogous compounds to provide a predictive baseline, and visualizes the computational workflow required for such an analysis.

Theoretical Framework and Computational Methodology

The study of the electronic structure of organic molecules like this compound is effectively accomplished through quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and widely-used method that offers a favorable balance between computational cost and accuracy for systems of this size.[3][4]

Recommended Experimental Protocol

A robust and standard protocol for the theoretical analysis of this compound involves the following steps, typically performed using computational chemistry software packages such as Gaussian, NWChem, or Schrödinger.[5][6]

-

Geometry Optimization: The initial step is to determine the molecule's most stable three-dimensional conformation. This is achieved by optimizing the molecular geometry to find the structure with the minimum potential energy. A widely adopted and effective method for this purpose is DFT employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set like 6-311++G(d,p).[7][8][9]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory.[7] This crucial step serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies.[3]

-

It provides a theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data for validation.[10]

-

-

Electronic Property Calculation: With the validated minimum-energy structure, single-point energy calculations are conducted to determine a wide range of electronic properties. These properties are essential for understanding the molecule's reactivity, charge distribution, and spectroscopic behavior.

Computational Workflow Visualization

The logical sequence of a theoretical electronic structure analysis can be visualized as a clear workflow. The following diagram, generated using the DOT language, illustrates the key stages from initial input to final data analysis.

Caption: A flowchart of the standard computational protocol for DFT analysis.

Analysis of Electronic and Geometric Properties

While a dedicated computational study on this compound is the ultimate source of precise data, significant insights can be gained by analyzing its parent isomers, 1-naphthoic acid and 2-naphthoic acid. The addition of an electron-donating hydroxyl (-OH) group at the 2-position is expected to systematically modify the electronic landscape.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[11] The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity.[12][13]

The table below presents DFT-calculated values for the naphthoic acid isomers and provides a qualitative prediction for how these properties would change in this compound.

Table 1: Calculated Electronic Properties of Naphthoic Acid Isomers and Predicted Effects Data for 1- and 2-Naphthoic Acid sourced from representative DFT calculations.[3]

| Property | 1-Naphthoic Acid | 2-Naphthoic Acid | Expected Influence on this compound |

| HOMO Energy (eV) | -6.35 | -6.42 | Increase (destabilize) due to the electron-donating -OH group. |

| LUMO Energy (eV) | -1.85 | -1.80 | Minor change, possibly a slight stabilization. |

| HOMO-LUMO Gap (eV) | 4.50 | 4.62 | Decrease, leading to higher chemical reactivity.[12] |

| Dipole Moment (Debye) | 2.15 | 1.98 | Increase due to the highly polar C-O and O-H bonds. |

| Mulliken Charge on Carboxyl Carbon | +0.78 | +0.76 | Minor change, potentially a slight decrease. |

From the HOMO-LUMO energies, key global reactivity descriptors can be calculated to further quantify chemical behavior.[12]

Table 2: Global Reactivity Descriptors Calculated using data from Table 1.

| Descriptor (Formula) | 1-Naphthoic Acid | 2-Naphthoic Acid | Predicted Trend for this compound |

| Chemical Hardness, η (eV) (ELUMO - EHOMO) / 2 | 2.25 | 2.31 | Decrease (Molecule becomes 'softer'). |

| Chemical Softness, σ (eV-1) 1 / η | 0.44 | 0.43 | Increase (Molecule becomes more polarizable and reactive). |

| Electronegativity, χ (eV) -(EHOMO + ELUMO) / 2 | 4.10 | 4.11 | Decrease slightly. |

Optimized Geometric Parameters

The geometry optimization procedure yields precise bond lengths and angles. While specific values for this compound require direct computation, the following table provides typical, expected values for its key structural motifs based on DFT studies of similar compounds.

Table 3: Expected Geometric Parameters for Key Bonds in this compound

| Parameter | Bond Type | Expected Value | Reference |

| Bond Length (Å) | Aromatic C-C | 1.39 - 1.42 Å | [10] |

| Carboxyl C=O | ~1.21 Å | [9][14] | |

| Carboxyl C-O | ~1.35 Å | [14] | |

| Phenolic C-O | ~1.36 Å | ||

| Carboxyl O-H | ~0.97 Å | [14] | |

| Bond Angle (°) | C-C-C (in ring) | ~120° | [15] |

| O=C-O (carboxyl) | ~123° | [15] |

Conclusion

This guide provides a comprehensive overview of the standard theoretical approach for elucidating the electronic structure of this compound. The established methodology, centered on Density Functional Theory, allows for the reliable determination of geometric, electronic, and reactivity parameters. By comparing with its parent naphthoic acid isomers, it is predicted that the introduction of the hydroxyl group will decrease the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity and polarity. The protocols and predictive data presented herein serve as a valuable resource for researchers and professionals, enabling a deeper understanding of this important chemical intermediate and guiding future experimental and computational investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. arxiv.org [arxiv.org]

- 5. learn.schrodinger.com [learn.schrodinger.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Structures and vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijcps.org [ijcps.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Hydroxy-1-naphthoic Acid as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. Their applications span various industries, including textiles, printing, and food. In the realm of medicinal chemistry and drug development, azo compounds are gaining significant attention due to their diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The structural diversity of azo dyes, achieved through the selection of different aromatic amines and coupling components, allows for the fine-tuning of their chemical and biological properties.

2-Hydroxy-1-naphthoic acid is a valuable precursor in the synthesis of azo dyes. Its naphthalene ring system, substituted with both a hydroxyl (-OH) and a carboxyl (-COOH) group, provides a reactive site for azo coupling reactions.[4] The resulting azo dyes often exhibit unique spectral properties and have shown promise as biologically active agents. This document provides detailed protocols for the synthesis of azo dyes using this compound, methods for their characterization, and a summary of their potential applications in drug development.

Synthesis of Azo Dyes: A Two-Step Process

The synthesis of azo dyes from this compound follows a well-established two-step reaction: diazotization of a primary aromatic amine followed by an azo coupling reaction with the this compound.

Step 1: Diazotization of Primary Aromatic Amines

In this step, a primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) as diazonium salts are generally unstable at higher temperatures.

Step 2: Azo Coupling

The resulting diazonium salt solution is then slowly added to a cooled alkaline solution of the coupling component, in this case, this compound. The electrophilic diazonium ion attacks the electron-rich naphthalene ring of this compound, leading to the formation of the azo dye. The reaction is typically carried out under alkaline conditions to activate the coupling component.

Experimental Protocols

The following are detailed protocols for the synthesis of azo dyes using this compound as the precursor.

Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., Aniline)

Materials:

-

Aniline (or other substituted primary aromatic amine)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve the primary aromatic amine (0.1 mol) in a mixture of concentrated HCl (25 mL) and distilled water (25 mL).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (0.11 mol) in distilled water (50 mL) and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0 and 5 °C.

-

Stir the reaction mixture for an additional 15-20 minutes at this temperature. The resulting clear solution of the diazonium salt should be used immediately in the next step.

Protocol 2: Azo Coupling with this compound

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Diazonium salt solution (from Protocol 1)

-

Distilled Water

-

Ice

Procedure:

-

In a 500 mL beaker, dissolve this compound (0.1 mol) in an aqueous solution of sodium hydroxide (0.1 mol in 100 mL of distilled water).

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the alkaline solution of this compound.

-

A brightly colored precipitate of the azo dye will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

-

Isolate the crude azo dye by vacuum filtration.

-

Wash the precipitate with cold distilled water to remove any unreacted starting materials and salts.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes the typical quantitative data for a series of synthesized azo dyes derived from this compound and various substituted anilines.

| Aromatic Amine | Azo Dye Name | Molecular Formula | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Aniline | (E)-2-hydroxy-1-(phenyldiazenyl)naphthalene-1-carboxylic acid | C₁₇H₁₂N₂O₃ | ~85 | >250 | ~480 | Not Reported | [5] |

| 4-Chloroaniline | (E)-1-((4-chlorophenyl)diazenyl)-2-hydroxynaphthalene-1-carboxylic acid | C₁₇H₁₁ClN₂O₃ | ~90 | >250 | ~485 | Not Reported | [2] |

| 4-Nitroaniline | (E)-2-hydroxy-1-((4-nitrophenyl)diazenyl)naphthalene-1-carboxylic acid | C₁₇H₁₁N₃O₅ | ~92 | >250 | ~490 | Not Reported | [6] |

| 4-Aminobenzoic acid | (E)-4-((1-carboxy-2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid | C₁₈H₁₂N₂O₅ | ~88 | >250 | ~482 | Not Reported | [2] |

Note: The data presented are representative and may vary depending on the specific reaction conditions and purification methods used.

Mandatory Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of azo dyes.

Potential Mechanism of Antimicrobial Action

Azo dyes derived from naphthols have demonstrated antimicrobial activity, which is of significant interest in drug development. While the exact mechanisms are still under investigation, a plausible pathway involves the inhibition of essential microbial enzymes.

Caption: Postulated mechanism of antimicrobial action for azo dyes.

Applications in Drug Development

Azo dyes derived from this compound are being explored for various therapeutic applications due to their biological activities.

-

Antimicrobial Agents: Many azo compounds exhibit significant antibacterial and antifungal properties.[1][6] The presence of the naphthalene moiety and the azo linkage is believed to contribute to their ability to interfere with microbial growth. The mechanism may involve the inhibition of key enzymes or disruption of cell membrane integrity.

-

Anticancer Agents: Certain azo dyes have shown cytotoxic activity against various cancer cell lines.[3] Their planar aromatic structures can facilitate intercalation with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.

-